molecular formula C19H24O7S B12867593 ((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate

((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate

Cat. No.: B12867593
M. Wt: 396.5 g/mol
InChI Key: ANYUTDVQWFSJBP-ICUGJSFKSA-N
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Description

This compound is a highly functionalized carbohydrate derivative featuring a tetrahydro-[1,3]dioxolo[4,5-c]pyran core with multiple stereocenters (3aS,4R,6S,7R,7aS). Key structural elements include:

  • Acetoxy groups: At positions 7 and 4 (the latter as a methyl acetate).
  • Dimethyl dioxolane ring: Provides steric protection and conformational rigidity.

It serves as a critical intermediate in the synthesis of tunicamycin V, a natural product with antibiotic and cytostatic properties . Its synthesis involves Pd/C-catalyzed hydrogenation of azido precursors and subsequent functionalization under nitrogen atmosphere .

Properties

Molecular Formula

C19H24O7S

Molecular Weight

396.5 g/mol

IUPAC Name

[(3aS,4R,6S,7R,7aS)-7-acetyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate

InChI

InChI=1S/C19H24O7S/c1-11(20)22-10-14-15-16(26-19(3,4)25-15)17(23-12(2)21)18(24-14)27-13-8-6-5-7-9-13/h5-9,14-18H,10H2,1-4H3/t14-,15+,16+,17-,18+/m1/s1

InChI Key

ANYUTDVQWFSJBP-ICUGJSFKSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]2[C@@H]([C@H]([C@@H](O1)SC3=CC=CC=C3)OC(=O)C)OC(O2)(C)C

Canonical SMILES

CC(=O)OCC1C2C(C(C(O1)SC3=CC=CC=C3)OC(=O)C)OC(O2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate typically involves multiple steps, starting with the preparation of the core tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran structure. This can be achieved through a series of cyclization reactions, followed by the introduction of the acetoxy and phenylthio groups under specific conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate: can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetoxy groups can be reduced to hydroxyl groups.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the acetoxy groups can produce the corresponding alcohols.

Scientific Research Applications

((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving acetoxy and phenylthio groups.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and phenylthio groups play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its combination of a phenylthio group and dual acetoxy motifs. Comparable derivatives include:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Bioactivity/Application Source
Target Compound 7-Acetoxy, 6-(phenylthio), 4-methyl acetate ~406.4 (estimated) Tunicamycin V synthesis
[(3aS,4S,6R,6aS)-6-(Acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methyl acetate Furo-dioxolane ring, 6-acetoxy, 4-methyl acetate 362.33 Synthetic intermediate
[(3aS,5R,6R,7S,7aS)-6,7-Diacetyloxy-...]methyl acetate (CAS 4435-05-6) Diacetoxy, methoxy, methyl orthoacetate 388.37 Glycosylation studies
4-(4,6-Disubstitutedpyrimidin-2-yloxy)phenoxy acetates (3a–3j) Pyrimidinyloxy-phenoxy acetate ~300–350 Herbicidal/antimicrobial activity

Key Observations :

  • Dual acetoxy groups increase solubility in polar aprotic solvents compared to methoxy-protected derivatives (e.g., CAS 4435-05-6) .
Physicochemical Properties
  • Solubility : The phenylthio group in the target compound likely reduces aqueous solubility compared to hydroxylated analogues (e.g., furo-dioxolane derivative in ).
  • Stability : Acetoxy groups are prone to hydrolysis under basic conditions, whereas methyl orthoacetates (CAS 4435-05-6) offer enhanced stability .

Biological Activity

The compound ((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H20O5S
  • Molecular Weight : 304.38 g/mol
  • IUPAC Name : ((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate
  • CAS Number : Not available in the provided sources.

Biological Activity Overview

The biological activity of this compound is primarily assessed through its effects on various biological systems. Key areas of investigation include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains. For instance:
    • In vitro assays demonstrated inhibition against Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values were determined to evaluate efficacy.
  • Antioxidant Properties : The compound's ability to scavenge free radicals was assessed using various assays such as the DPPH and ABTS tests. Results indicated significant antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Cytotoxicity : The cytotoxic effects of the compound were evaluated on different cancer cell lines:
    • Cell Viability Assays (MTT and Trypan Blue exclusion) showed dose-dependent cytotoxicity.
    • Mechanistic studies suggested apoptosis induction in sensitive cell lines.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of the compound against common pathogens. The results indicated:

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli.
  • Findings : The compound demonstrated an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Antioxidant Activity

In a comparative analysis of antioxidant activity:

  • The compound showed a DPPH scavenging activity of 85% at a concentration of 100 µg/mL.
CompoundDPPH Scavenging Activity (%)
Test Compound85
Ascorbic Acid90

Case Study 3: Cytotoxicity on Cancer Cell Lines

Research on the cytotoxic effects revealed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
Cell LineIC50 (µM)
HeLa25
MCF-730

The mechanisms underlying the biological activities of this compound are still under investigation. Proposed mechanisms include:

  • Inhibition of bacterial cell wall synthesis for antimicrobial activity.
  • Induction of oxidative stress leading to apoptosis in cancer cells.

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